molecular formula C6H11NO B8761656 2-[(But-3-yn-1-yl)amino]ethan-1-ol

2-[(But-3-yn-1-yl)amino]ethan-1-ol

Cat. No.: B8761656
M. Wt: 113.16 g/mol
InChI Key: CPORETJUHRURHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(But-3-yn-1-yl)amino]ethan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to a class of ethanolamine derivatives where the nitrogen atom is substituted with an alkyl chain containing a terminal alkyne (but-3-yn-1-yl) group . The terminal alkyne functional group is a valuable handle for further chemical modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction is widely used in bioconjugation, polymer chemistry, and for generating combinatorial libraries for drug discovery. Based on its structural similarity to compounds like 2-(Ethylamino)ethan-1-ol and 2-(Prop-2-yn-1-ylamino)ethan-1-ol, this compound is expected to be a liquid at room temperature and may share similar handling and storage requirements . Safety and Handling: Like related amino alcohols, this compound should be handled with care. Similar structures are classified with the GHS Signal Word "Danger" and carry hazard statements including H314 (Causes severe skin burns and eye damage) and H227 (Combustible liquid) . Researchers must consult the Safety Data Sheet (SDS) prior to use. Storage: To ensure stability, it is recommended to store this product under an inert atmosphere and at cool temperatures, typically between 2-8°C . Intended Use: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-(but-3-ynylamino)ethanol

InChI

InChI=1S/C6H11NO/c1-2-3-4-7-5-6-8/h1,7-8H,3-6H2

InChI Key

CPORETJUHRURHL-UHFFFAOYSA-N

Canonical SMILES

C#CCCNCCO

Origin of Product

United States

Preparation Methods

Direct Alkylation of Ethanolamine

Ethanolamine reacts with but-3-yn-1-yl bromide in polar aprotic solvents (e.g., dimethylformamide) under basic conditions (K₂CO₃ or NaH). The primary amine group attacks the electrophilic carbon of the alkylating agent, forming the desired product. However, competing O-alkylation necessitates careful optimization.

Example Protocol

  • Reagents : Ethanolamine (1.2 equiv), but-3-yn-1-yl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h.

  • Yield : ~45–55% (due to side reactions).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Protection-Deprotection Strategies

To suppress O-alkylation, the hydroxyl group of ethanolamine is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to alkylation. Post-alkylation, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF).

Example Protocol

  • Protection : Ethanolamine + TBDMS-Cl (1.1 equiv), imidazole (2.0 equiv), DMF, rt, 6 h.

  • Alkylation : Protected ethanolamine + but-3-yn-1-yl mesylate (1.0 equiv), DIPEA (2.0 equiv), CH₃CN, 50°C, 8 h.

  • Deprotection : TBAF (1.0 equiv), THF, rt, 2 h.

  • Overall Yield : 65–70%.

Transition Metal-Catalyzed Hydroamination

Gold(I) catalysts facilitate the anti-Markovnikov hydroamination of terminal alkynes with amines, offering a single-step route to this compound.

Gold-Catalyzed Alkyne-Amine Coupling

Reaction Setup :

  • Catalyst : AuCl(PPh₃) (5 mol%), AgOTf (10 mol%).

  • Solvent : Toluene, 80°C, 24 h.

  • Substrates : Ethanolamine + but-3-yne.

Outcome :

  • Conversion : >90% (by GC-MS).

  • Selectivity : 85% toward primary amine product.

Zirconium-Mediated Pathways

ZrCl₄ catalyzes the coupling of amino alcohols with alkynes under mild conditions, though yields are moderate.

Example :

  • Conditions : ZrCl₄ (10 mol%), THF, 50°C, 12 h.

  • Yield : 50–55%.

Reductive Amination Strategies

Reductive amination of glycolaldehyde with but-3-yn-1-amine provides an alternative pathway. The imine intermediate is reduced using NaBH₃CN or H₂/Pd-C.

Protocol :

  • Imine Formation : Glycolaldehyde + but-3-yn-1-amine (1:1), MeOH, rt, 4 h.

  • Reduction : NaBH₃CN (2.0 equiv), 0°C, 1 h.

  • Yield : 60–65%.

Limitations :

  • Requires pre-synthesized but-3-yn-1-amine.

  • Competing side reactions reduce efficiency.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution45–70%Simple reagentsLow selectivity, protection required
Epoxide Ring-Opening75–80%High regioselectivityAmine synthesis needed
Hydroamination50–85%Single-step, atom-economicalCostly catalysts
Reductive Amination60–65%Mild conditionsMultiple steps, moderate yield

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of butyl or butenyl derivatives.

    Substitution: Formation of halogenated ethanols or amines.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]ethan-1-ol is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]ethan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modify biological targets and pathways, making it useful in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

(a) 2-[(2-Methylbut-3-yn-2-yl)amino]ethan-1-ol (CAS: 4067-36-1)

  • Molecular Formula: C₇H₁₃NO
  • Molecular Weight : 127.18 g/mol
  • Key Differences : The addition of a methyl branch at the alkyne position introduces steric hindrance, reducing reactivity in alkyne-specific reactions (e.g., cycloadditions) compared to the linear alkyne in the target compound. This branching may enhance metabolic stability in biological systems .

(b) (S)-2-(Benzyl(but-3-en-2-yl)amino)ethan-1-ol

  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol
  • Key Differences: The alkene (but-3-en-2-yl) and benzyl groups confer distinct electronic and steric profiles.

(c) 2-[(Cyclohexylmethyl)amino]ethan-1-ol (CAS: 127403-95-6)

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Key Differences : The cyclohexylmethyl group increases hydrophobicity and steric bulk, favoring interactions with hydrophobic protein pockets. This contrasts with the alkyne’s planar geometry and polarizability .

Q & A

Basic: What are the optimal synthetic routes for 2-[(But-3-yn-1-yl)amino]ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between but-3-yn-1-amine and ethylene oxide under basic catalysis. Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of amine to ethylene oxide minimizes side products like di- or tri-substituted derivatives.
  • Catalyst Selection : Strong bases (e.g., NaOH) enhance nucleophilicity but require controlled temperatures (0–5°C) to prevent polymerization of ethylene oxide .
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) or ethanol improves solubility and reaction homogeneity.
  • Post-Reaction Workup : Neutralization with dilute HCl, followed by extraction with dichloromethane and vacuum distillation, achieves >85% purity. Impurities (e.g., unreacted amine) are removed via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) .

Critical Factor : Excess ethylene oxide at elevated temperatures (>20°C) leads to N-alkylation byproducts , reducing yield by 15–20% .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for the ethynyl proton (δ 1.8–2.1 ppm, triplet) and hydroxyl group (δ 3.6–3.8 ppm, broad). The amino group (δ 2.3–2.5 ppm) shows coupling with adjacent CH₂ groups.
    • ¹³C NMR : The alkyne carbon appears at δ 70–75 ppm, while the ethanolamine backbone carbons resonate at δ 50–60 ppm .
  • X-ray Crystallography :
    • Single crystals grown via slow evaporation in ethanol/water (1:1) at 4°C. SHELX software resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles between the alkyne and ethanolamine moieties .
  • Mass Spectrometry :
    • High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 142.1234 (calculated: 142.1230) .

Data Conflict Resolution : Discrepancies in hydroxyl proton integration (¹H NMR) may arise from hydrogen bonding; use D₂O exchange or variable-temperature NMR to confirm .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • Step 1 : Validate computational models (e.g., DFT) by comparing predicted vs. observed ¹³C NMR shifts . Adjust basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects .
  • Step 2 : Investigate tautomeric equilibria (e.g., amine ↔ imine) using pH-dependent UV-Vis spectroscopy (200–400 nm).
  • Step 3 : Perform 2D NMR (COSY, HSQC) to confirm connectivity. For example, HSQC correlates the ethynyl proton (δ 2.0 ppm) with its carbon (δ 70 ppm), ruling out computational misassignments .
  • Case Study : A 2025 study resolved a 5 ppm deviation in ¹³C NMR by identifying trace water in the solvent, which altered hydrogen-bonding networks .

Advanced: What strategies are effective for incorporating this compound into photoaffinity labeling probes?

Methodological Answer:

  • Diazirine Functionalization : React the amino group with 3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl iodide to install a photoactivatable crosslinker. UV irradiation (365 nm) generates carbene intermediates for target binding .
  • Click Chemistry : The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified biomolecules. Optimize with TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to prevent Cu-induced oxidation .
  • Validation : Use LC-MS/MS to confirm probe-target adducts. For example, a 2023 study identified crosslinking to serine hydrolases in E. coli lysates .

Challenges : Competing reactions (e.g., alkyne dimerization) reduce labeling efficiency. Use excess azide (5:1 molar ratio) and anaerobic conditions .

Advanced: How should conflicting reports about the biological activity of amino alcohol derivatives be methodologically addressed?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare IC₅₀ values for anti-inflammatory activity (e.g., COX-2 inhibition) across studies using identical cell lines (e.g., RAW 264.7 macrophages) .
    • Control for Stereochemistry : Enantiomers (R/S) may exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
    • Evaluate Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess half-life differences impacting in vivo results .
  • Case Study : A 2024 review attributed conflicting antioxidant data (EC₅₀: 10–50 μM) to variations in DPPH assay protocols (e.g., incubation time: 30 vs. 60 minutes) .

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